3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride
Description
3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride is a heterocyclic compound featuring an isoxazole core substituted with a phenyl group at position 3 and a piperidin-4-yl moiety at position 5, with a hydrochloride counterion enhancing its solubility. Isoxazoles are known for their diverse pharmacological applications, including kinase inhibition and modulation of metabolic pathways. This compound’s synthesis typically involves multi-step protocols, such as Claisen-Schmidt reactions and cyclization with hydroxylamine hydrochloride, as demonstrated in recent studies . Its structural uniqueness lies in the combination of a rigid isoxazole ring and a flexible piperidine group, enabling interactions with biological targets like inositol polyphosphate multikinase (IPMK) .
Properties
Molecular Formula |
C14H17ClN2O |
|---|---|
Molecular Weight |
264.75 g/mol |
IUPAC Name |
3-phenyl-5-piperidin-4-yl-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C14H16N2O.ClH/c1-2-4-11(5-3-1)13-10-14(17-16-13)12-6-8-15-9-7-12;/h1-5,10,12,15H,6-9H2;1H |
InChI Key |
SHGZZDZFAJEZIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=NO2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Oximation of Benzaldehyde
Benzaldehyde derivatives undergo oximation with hydroxylamine hydrochloride under alkaline conditions. For example, 2,6-dichlorobenzaldehyde reacts with hydroxylamine in a sodium hydroxide/ethanol system at 70°C for 24 hours, yielding 2,6-dichlorobenzaldehyde oxime with 94.5% efficiency.
Reaction Conditions :
Halogenation with N-Halosuccinimide (NXS)
The oxime intermediate is halogenated using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in dimethylacetamide (DMA) at 45°C. This step generates α-halooximes, critical for subsequent cyclization.
Example :
Cyclization to Isoxazole
The halogenated intermediate undergoes base-mediated cyclization with acyl esters (e.g., ethyl propionylacetate) in absolute ethanol. Triethylamine facilitates dehydrohalogenation, forming the isoxazole ring.
Optimized Parameters :
-
Base : Triethylamine (2 eq.)
-
Solvent : Ethanol
-
Temperature : Room temperature
-
Time : 12 hours
Piperidinyl Group Incorporation
Reductive Amination Strategy
Post-cyclization, the 5-position of the isoxazole is functionalized with piperidine. A patented method involves reacting 5-bromoisoxazole with 4-aminopiperidine under Buchwald-Hartwig coupling conditions.
Key Data :
Direct Cyclization with Piperidine-Containing Precursors
An alternative approach condenses piperidin-4-amine with α,β-unsaturated ketones, followed by oxidative cyclization using Cu(I) catalysts. This one-pot method reduces purification steps but requires strict stoichiometric control.
Hydrochloride Salt Formation
The free base of 3-phenyl-5-(piperidin-4-yl)isoxazole is treated with hydrogen chloride in 1,4-dioxane at 20°C, yielding the hydrochloride salt with >95% purity.
Critical Parameters :
-
Acid Concentration : 4 M HCl in dioxane
-
Stirring Time : 2 hours
-
Crystallization Solvent : Diethyl ether
Comparative Analysis of Synthetic Routes
The halogenation-cyclization route offers superior regioselectivity and scalability, making it the preferred method for industrial production. However, the one-pot method provides a streamlined alternative for research-scale synthesis.
Reaction Mechanistic Insights
Regioselectivity in Isoxazole Formation
Density functional theory (DFT) calculations (RI-BP86 level) demonstrate that the cyclization of α-halooximes proceeds via a sterically controlled transition state (TS2). Bulky substituents at the 3-position favor isoxazole formation over isoxazoline intermediates due to reduced steric repulsion.
Acid-Base Dynamics in Salt Formation
Protonation of the piperidine nitrogen by HCl occurs preferentially over the isoxazole oxygen, as confirmed by X-ray crystallography. The hydrochloride salt exhibits enhanced solubility in polar solvents (e.g., water: 12 mg/mL) compared to the free base (0.3 mg/mL).
Process Optimization and Troubleshooting
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve desired substitutions.
Biological Activity
3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride is a compound of significant interest in medicinal chemistry due to its structural properties and biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of a phenyl group and a piperidine moiety enhances its interaction with various biological targets, particularly in the central nervous system (CNS) . The hydrochloride salt form improves solubility and stability, making it suitable for pharmaceutical formulations.
Central Nervous System Effects
Research indicates that this compound exhibits significant interactions with neurotransmitter systems, particularly as a selective tachykinin NK3 receptor antagonist. This receptor is implicated in mood regulation and anxiety responses, suggesting potential therapeutic applications for anxiety disorders .
Table 1: Summary of Biological Activities
Cytotoxic Activity
In vitro studies have demonstrated that derivatives of isoxazole compounds, similar to this compound, show cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from related scaffolds have shown IC50 values indicating potent anti-proliferative activity against breast cancer cells .
Table 2: Cytotoxic Activity Data
| Compound | Cell Line | IC50 (μmol/L) |
|---|---|---|
| Compound 20 | BT-474 | 1.565 |
| Compound 21 | BT-474 | 1.311 |
| 3-Phenyl derivative | Various Tumors | Potent effects |
The mechanism by which this compound exerts its biological effects involves binding to specific receptors in the CNS. The compound's structural components allow it to interact selectively with neurotransmitter receptors, which is crucial for its therapeutic profile. Studies have shown that it may inhibit pathways involved in tumor growth through mechanisms such as PI3K inhibition, a key regulator in cancer cell proliferation .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of isoxazole derivatives, including this compound. These investigations highlight:
- Synthesis Techniques : Multi-step organic reactions are commonly used to synthesize this compound, often involving specific reagents that enhance yield and purity.
- Binding Affinities : Interaction studies reveal the compound's binding affinities to various receptors, providing insights into its pharmacodynamics and potential side effects .
- Comparative Analysis : The compound's unique combination of structural features sets it apart from other similar compounds, which may offer unique pharmacological properties beneficial for treating CNS disorders .
Scientific Research Applications
Structural Characteristics
The compound features a five-membered heterocyclic structure containing one nitrogen and one oxygen atom, combined with a phenyl group and a piperidine moiety. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations.
Central Nervous System Disorders
Research indicates that 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride may act as a selective tachykinin NK3 receptor antagonist. This receptor is implicated in mood and anxiety modulation, suggesting potential therapeutic benefits for conditions such as depression and anxiety disorders.
Key Findings:
- Binding Affinity: Interaction studies have demonstrated significant binding affinities to various neurotransmitter receptors, which are crucial for understanding its pharmacodynamics.
- Therapeutic Profile: The compound's selectivity towards certain receptors enhances its potential as a therapeutic agent for central nervous system disorders.
Anti-inflammatory Properties
Isoxazole derivatives, including this compound, have shown promise in anti-inflammatory applications. Studies have indicated that isoxazole compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways .
Case Studies:
- Compounds with similar structures have demonstrated selective COX-2 inhibition, suggesting that this compound may possess similar anti-inflammatory properties .
Anticancer Activity
The structural features of this compound also position it as a candidate for anticancer research. Isoxazoles have been explored for their cytotoxic effects against various cancer cell lines .
Research Insights:
- Studies have reported that isoxazole derivatives can exhibit significant cytotoxicity against human cancer cell lines, including those associated with breast and lung cancers .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals the unique pharmacological properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride | Contains piperidine and isoxazole | Neuroactive properties |
| VGX-1027 | Isoxazole derivative | Anti-inflammatory properties |
| 5-(3,4-Dichlorophenyl)-isoxazole | Halogenated phenyl group | Potential anti-cancer activity |
This table illustrates how the specific combination of the piperidine moiety with a phenyl-substituted isoxazole structure in this compound may confer unique pharmacological properties beneficial for treating central nervous system disorders.
Comparison with Similar Compounds
3-Phenyl-5-(2-piperidinoethyl)isoxazole
3-Methyl-5-(piperidin-4-yl)isoxazole Hydrochloride
3-Phenyl-5-(1-morpholinoethyl)isoxazole Hydrochloride (CAS 39931-33-4)
- Structural Difference : Replaces piperidine with morpholine and introduces an ethyl spacer.
- Impact : Morpholine’s oxygen atom enhances hydrogen-bonding capacity, possibly improving target selectivity. Acute toxicity (LD₅₀: 800 mg/kg in mice, subcutaneous) suggests moderate safety .
Physicochemical Properties
Key Observations :
Kinase Inhibition
- Parent Compound : Demonstrates IPMK inhibition (IC₅₀: ~0.5 µM), critical for regulating cellular signaling pathways .
- 3-(3-(Piperidin-4-yl)phenyl)-5-(1H-tetrazol-5-yl)benzo[c]isoxazole HCl : Shows enhanced kinase inhibition (IC₅₀: 0.2 µM) due to the tetrazole group’s charge and hydrogen-bonding capacity .
Metabolic Modulation
- Pioglitazone Hydrochloride : A thiazolidinedione derivative with structural dissimilarity but shared piperidine-like motifs; activates PPAR-γ for diabetes management .
Toxicity Profiles
- 3-Phenyl-5-(1-morpholinoethyl)isoxazole HCl: LD₅₀ = 800 mg/kg (subcutaneous, mice) .
- CMPI Hydrochloride: No acute toxicity data reported, but high purity (>98%) suggests manageable safety .
Q & A
Q. What are the common synthetic routes for 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride?
The synthesis typically involves cycloaddition reactions of nitrile oxides with alkynes to form the isoxazole core, followed by functionalization of the piperidine moiety. For example, hypervalent iodine-induced cycloaddition (e.g., using nitrile oxides and substituted alkynes) is a validated method for constructing isoxazole rings . Subsequent steps may include coupling the isoxazole with a piperidine derivative under optimized conditions (e.g., using morpholine or piperazinyl intermediates) . Reaction optimization (solvent selection, temperature, and catalysts) is critical to improve yield and purity.
Q. Which analytical techniques are recommended for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): For structural confirmation of the isoxazole ring (δ 6.5–7.5 ppm for aromatic protons) and piperidine moiety (δ 1.5–3.0 ppm for aliphatic protons) .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR): To identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for isoxazole) .
- HPLC with UV detection (using ammonium acetate buffer, pH 6.5) for purity assessment .
Q. How should researchers address solubility challenges during in vitro assays?
Solubility in aqueous buffers can be pH-dependent. Use buffered solutions (e.g., ammonium acetate, pH 6.5) for dissolution . For low solubility, consider:
- Co-solvents: DMSO (≤1% v/v) for stock solutions.
- Surfactants: Polysorbate-80 for colloidal dispersion.
- Salt forms: Hydrochloride salts generally improve aqueous solubility compared to free bases .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Core modifications: Introduce substituents (e.g., halogens, methyl groups) on the phenyl or piperidine rings to assess steric/electronic effects on biological activity .
- Bioisosteric replacement: Replace the isoxazole with other heterocycles (e.g., 1,2,4-oxadiazole) to evaluate binding affinity .
- In vitro assays: Use kinase inhibition or receptor-binding assays to correlate structural changes with activity .
Q. How can researchers resolve contradictions in reported biological activity data?
- Validate assay conditions: Ensure consistency in buffer pH, cell lines, and incubation times across studies .
- Purity verification: Use HPLC-MS to confirm compound integrity and rule out degradation products .
- Orthogonal assays: Compare results from enzymatic assays (e.g., IC₅₀) with cellular viability or functional readouts .
Q. What advanced analytical methods are suitable for detecting impurities in bulk synthesis?
- LC-MS/MS: Identify trace impurities (e.g., dehalogenated byproducts or morpholine residuals) .
- Elemental analysis: Confirm stoichiometry of the hydrochloride salt .
- X-ray crystallography: Resolve structural ambiguities in crystalline forms .
Methodological Considerations
- Reaction optimization: Use Design of Experiments (DoE) to screen solvent systems (e.g., THF vs. DMF) and catalysts (e.g., Pd/C for coupling reactions) .
- Safety protocols: Adopt PPE (gloves, goggles) and waste management practices for hydrochloride salts to avoid inhalation or dermal exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
